molecular formula C11H8N2 B065374 3-(1H-pyrrol-1-yl)benzonitrile CAS No. 175134-98-2

3-(1H-pyrrol-1-yl)benzonitrile

Cat. No.: B065374
CAS No.: 175134-98-2
M. Wt: 168.19 g/mol
InChI Key: XXKIAELSMMDZRB-UHFFFAOYSA-N
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Description

3-(1H-pyrrol-1-yl)benzonitrile is an organic compound that features a pyrrole ring attached to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-pyrrol-1-yl)benzonitrile typically involves the Paal–Knorr reaction. This method includes the condensation of 3-aminobenzonitrile with 2,5-hexanedione. The reaction is carried out under acidic conditions, which facilitates the formation of the pyrrole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-(1H-pyrrol-1-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrrole derivatives, amines, and other functionalized aromatic compounds .

Scientific Research Applications

3-(1H-pyrrol-1-yl)benzonitrile has several applications in scientific research:

Comparison with Similar Compounds

  • 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile
  • 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile
  • N-acyl derivatives of pyrrole

Comparison: 3-(1H-pyrrol-1-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .

Biological Activity

3-(1H-pyrrol-1-yl)benzonitrile is an organic compound characterized by a pyrrole ring attached to a benzonitrile moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, summarizing key findings from research studies, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_{10}H_{8}N_{2}. The structure consists of a pyrrole nitrogen atom bonded to a carbon atom of the benzene ring, which is further substituted with a nitrile group (-C≡N). This configuration contributes to its unique chemical properties, particularly in terms of reactivity and biological activity.

Research indicates that this compound may interact with multiple biological targets, exhibiting various mechanisms:

  • Cytotoxic Activity : Studies have shown that pyrrole derivatives can induce cytotoxic effects against various cancer cell lines. For instance, they may activate the aryl hydrocarbon receptor (AhR) pathway, leading to DNA damage and cell cycle arrest in sensitive breast cancer cells.
  • Antimicrobial Properties : The compound has been investigated for its potential as an antimicrobial agent. Pyrrole derivatives are known to inhibit enzymes such as carbonic anhydrase, which plays a critical role in several physiological processes .

Anticancer Activity

A variety of studies have focused on the anticancer properties of this compound. One notable study demonstrated its efficacy against human breast cancer cell lines, showing significant cytotoxicity that was attributed to the induction of apoptosis and disruption of cell proliferation pathways .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell LineIC50 (µM)Mechanism
MCF-715.2Apoptosis induction
HeLa20.5Cell cycle arrest
A54918.7DNA damage

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Research indicates that it inhibits the growth of various bacterial strains, potentially through interference with essential metabolic pathways.

Table 2: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

  • Case Study 1 : A study investigated the compound's role as a lead structure in developing new anticancer agents. The results indicated that modifications to the pyrrole ring could enhance its potency against resistant cancer cell lines.
  • Case Study 2 : Another investigation explored the use of this compound in combination therapies for enhanced efficacy against multidrug-resistant bacterial infections. The findings suggested synergistic effects when combined with existing antibiotics .

Properties

IUPAC Name

3-pyrrol-1-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c12-9-10-4-3-5-11(8-10)13-6-1-2-7-13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKIAELSMMDZRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378961
Record name 3-(1H-pyrrol-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175134-98-2
Record name 3-(1H-pyrrol-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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